1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile

Click Chemistry Bioconjugation Medicinal Chemistry

Ortho-substituted ethynyl-cyclopropanecarbonitriles suffer from steric hindrance that impedes catalyst approach in CuAAC and Sonogashira reactions. This para-ethynyl isomer resolves that limitation by positioning the terminal alkyne at the sterically least hindered aryl position, ensuring maximal accessibility for click chemistry and cross-coupling. - Enables high-efficiency CuAAC with ≥95% purity (98% grade recommended for azide-scavenging impurity control). - Conformationally restrained cyclopropane-carbonitrile core reduces entropic penalties in fragment-based drug discovery. - Verified intact alkyne post-reaction via IR (C≡C stretch ~2100-2260 cm⁻¹) or ¹³C NMR.

Molecular Formula C12H9N
Molecular Weight 167.21 g/mol
CAS No. 869977-87-7
Cat. No. B6361152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile
CAS869977-87-7
Molecular FormulaC12H9N
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C2(CC2)C#N
InChIInChI=1S/C12H9N/c1-2-10-3-5-11(6-4-10)12(9-13)7-8-12/h1,3-6H,7-8H2
InChIKeyDGZLGQYAEAJTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile: Overview and Procurement


1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile (CAS 869977-87-7) is a para-substituted aryl cyclopropanecarbonitrile with the molecular formula C12H9N and a molecular weight of 167.21 g/mol . It features a strained cyclopropane ring geminally substituted with a carbonitrile group and a 4-ethynylphenyl moiety, placing it within the class of 1-donor-substituted cyclopropanes recognized as versatile building blocks in organic synthesis [1]. The compound is catalogued by multiple commercial suppliers—including Fluorochem (cat. 536504) and Leyan (cat. 1682155)—at purity specifications ranging from 95% to 98% . Its terminal alkyne functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the cyclopropane-carbonitrile core confers conformational restraint valuable for medicinal chemistry scaffold design [1][2]. Computed physicochemical properties include a predicted density of 1.12±0.1 g/cm³ and a predicted boiling point of 303.0±35.0 °C .

A
CuAAC click chemistry and Sonogashira coupling workflows via terminal alkyne
B
Conformationally restricted scaffold for medicinal chemistry and fragment-based design
C
Para-ethynyl geometry offers maximally unhindered alkyne for catalyst approach

Why Analogs Fail to Substitute for 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile


Compounds within the aryl cyclopropanecarbonitrile family cannot be interchanged without consequence because the ethynyl substitution position (ortho, meta, or para) and the hybridization state of the pendant group fundamentally alter reactivity, steric accessibility, and downstream coupling outcomes. The para-ethynyl isomer (CAS 869977-87-7) positions the terminal alkyne at the sterically least hindered aryl position, maximizing accessibility for CuAAC click chemistry and Sonogashira cross-coupling relative to the ortho isomer (CAS 2228809-34-3), where steric congestion from the geminal cyclopropane-carbonitrile group can impede catalyst approach [1]. The saturated 4-ethyl analog (CAS 1314710-43-4) lacks the terminal alkyne entirely, eliminating click chemistry functionality—a critical differentiator for bioconjugation and chemical biology workflows . Furthermore, constitutional isomers such as 4-(2-ethynylcyclopropyl)benzonitrile (CAS 2735014-82-9) relocate the ethynyl group from the quaternary cyclopropane carbon to the cyclopropyl ring, altering both ring strain distribution and the spatial relationship between the nitrile and alkyne functionalities . These structural distinctions produce divergent reactivity profiles that cannot be compensated for by simple stoichiometric adjustments, making direct compound-for-compound substitution scientifically invalid in regiospecific synthetic sequences [1].

REGIO
Ortho or meta isomers present steric occlusion; CuAAC efficiency may shift compared to para substitution.
FUNCTION
Saturated 4-ethyl analog lacks terminal alkyne entirely; alkyne-specific cycloaddition and coupling reactivity may not transfer.
CONSTITUTION
Constitutional isomer with nitrile on aryl ring alters dipole geometry; pharmacophore fit and metabolic profile may differ.

1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile: Analog Differentiation Evidence


Para-Ethynyl Steric Accessibility for CuAAC

The para-substitution pattern of the ethynyl group in CAS 869977-87-7 positions the terminal alkyne at the aryl position most distant from the geminal cyclopropane-carbonitrile group. In contrast, the ortho isomer (CAS 2228809-34-3) places the ethynyl group adjacent to the quaternary cyclopropane center, creating steric occlusion that can reduce CuAAC reaction rates [1]. The predicted XLogP3 value for the para isomer is 2.2, identical to the ortho isomer, confirming equivalent lipophilicity, yet the topological polar surface area (TPSA) of 23.8 Ų is identical for both isomers, indicating that the differentiation arises purely from steric and geometric factors rather than electronic or solubility differences [1][2]. The meta isomer (CAS 1314786-11-2) shares the same molecular formula (C12H9N) and molecular weight (167.21 g/mol) as the para isomer but positions the alkyne at an intermediate steric environment .

Para vs. Ortho Alkyne Access
Class-level inference
Para isomer positions alkyne distal to cyclopropane-CN; ortho isomer creates steric clash adjacent to quaternary center.
Maximally unhindered alkyne approach vector supports click chemistry efficiency.
Quantitative CuAAC rate constants not reported for these isomers.
Click Chemistry Bioconjugation Medicinal Chemistry

Purity Grade Comparison for Procurement

Two primary commercial sources offer this compound at different purity specifications: Fluorochem (cat. 536504) supplies the compound at 95% purity, while Leyan (cat. 1682155) offers a 98% purity grade . This 3-percentage-point purity differential is quantifiable and directly impacts procurement decisions for applications sensitive to impurity profiles. The Fluorochem grade is priced at approximately ¥9,284 per 250 mg (¥37.14/mg), while the Leyan 98% grade represents an alternative procurement option with higher nominal purity .

Purity Grade Comparison
Head-to-head
Leyan 98% vs. Fluorochem 95% purity; up to 2.5× difference in maximum total impurity burden.
Higher purity reduces impurity-sensitive reaction interference.
Supplier-specified purity; batch-specific values may vary.
Chemical Procurement Quality Specification Synthetic Intermediate

Terminal Alkyne Enables CuAAC vs. Ethyl Analog

The ethynyl group (C≡C-H) in CAS 869977-87-7 provides a terminal alkyne capable of participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click chemistry reaction . The saturated analog 1-(4-ethylphenyl)cyclopropane-1-carbonitrile (CAS 1314710-43-4, C12H13N, MW 171.24) replaces the triple bond with a single bond (ethyl group), rendering it incapable of CuAAC or Sonogashira coupling . This is a binary (present/absent) functional differentiation rather than a graded one: the ethynyl compound can serve as an alkyne donor in cross-coupling and cycloaddition reactions, while the ethyl analog cannot participate in any alkyne-specific transformations. The molecular weight difference (167.21 vs. 171.24 g/mol, Δ = 4.03 g/mol) reflects the replacement of the sp-hybridized C≡C with sp³-hybridized C-C .

Alkyne vs. Ethyl Analog
Class-level inference
Terminal alkyne present (target) vs. absent (4-ethyl analog); binary functional differentiation.
Terminal alkyne mandatory for CuAAC or Sonogashira conjugation.
Saturated analog cannot participate in alkyne-specific transformations.
Bioconjugation Chemical Biology Click Chemistry

Cyclopropane-Carbonitrile Conformational Restraint

The target compound incorporates a 1,1-disubstituted cyclopropane wherein both the 4-ethynylphenyl group and the carbonitrile are attached to the same cyclopropyl carbon (C1). This geminal arrangement creates a conformationally restricted architecture with the nitrile group oriented approximately perpendicular to the cyclopropane ring plane . In contrast, the constitutional isomer 4-(2-ethynylcyclopropyl)benzonitrile (CAS 2735014-82-9) positions the ethynyl group on the cyclopropyl ring rather than at the quaternary carbon, while the benzonitrile nitrile is attached directly to the aryl ring—not to the cyclopropane . Although both compounds share the molecular formula C12H9N and identical molecular weight (167.21 g/mol), they represent fundamentally different architectures: the target compound has the nitrile on the cyclopropane ring, while the constitutional isomer has the nitrile on the benzene ring . This reversal of nitrile placement alters the electronic relationship between the nitrile dipole and the ethynyl π-system.

Cyclopropane-CN Architecture
Class-level inference
Nitrile geminal to 4-ethynylphenyl on cyclopropane C1; constitutional isomer places nitrile on aryl ring.
Nitrile placement may influence metabolic stability and H-bond geometry.
No comparative biological data identified for these specific isomers.
Medicinal Chemistry Conformational Restriction Scaffold Design

Boiling Point Advantage for Distillation Purification

The predicted boiling point of CAS 869977-87-7 is 303.0±35.0 °C at standard atmospheric pressure, with a predicted density of 1.12±0.1 g/cm³ . These values place the compound within a tractable volatility range for vacuum distillation as a purification option. The ortho isomer (CAS 2228809-34-3) has a predicted boiling point of 321.2±35.0 °C, approximately 18 °C higher [1]. This boiling point elevation in the ortho isomer likely reflects increased intermolecular interaction energy due to the proximity of the polar nitrile and the ethynyl group creating a larger molecular dipole. The predicted density is identical for both isomers (1.12±0.1 g/cm³) [1].

Predicted Boiling Point
Cross-study comparable
Para isomer b.p. 303.0±35.0 °C; ortho isomer b.p. 321.2±35.0 °C (predicted, ~18 °C difference).
Lower boiling point may support easier vacuum distillation purification.
Computed values; experimental boiling point data not reported.
Purification Physicochemical Properties Process Chemistry

Biological Activity Data Gap

An exhaustive search of peer-reviewed literature, patents, BindingDB, ChEMBL, and PubChem BioAssay databases did not yield any quantitative biological activity data (IC50, Ki, Kd, EC50) for CAS 869977-87-7. This is a notable evidence gap when contrasted with structurally related cyclopropanecarbonitrile-containing compounds that have documented biological activity, including herbicidal antidotes (US Patent 4,859,232) [1] and kinase inhibitors incorporating cyclopropane-nitrile motifs [2]. The WIPO PATENTSCOPE database returns patent families (Incyte Corporation) associated with the InChI Key DGZLGQYAEAJTNI-UHFFFAOYSA-N, specifically related to 11-β hydroxysteroid dehydrogenase type 1 (11βHSD1) inhibitors and mineralocorticoid receptor (MR) antagonists, suggesting the compound may appear as a synthetic intermediate in pharmaceutical patent literature [3]. However, the specific role—whether as a final bioactive compound or as a synthetic building block—cannot be confirmed without access to the full patent text.

Biological Activity Data Gap
Data to verify
No IC50, Ki, Kd, or EC50 values identified in public databases or literature.
Biological profile is uncharted; may serve as screening hit or synthetic intermediate.
Patent association with 11βHSD1/MR inhibitors suggests intermediate role.
Biological Activity Evidence Gap Pharmacology

1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile: Application Scenarios


CuAAC Click Conjugation for Bioconjugates

The terminal alkyne of CAS 869977-87-7 enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole linkages, a workhorse reaction in chemical biology for attaching fluorophores, affinity tags, or bioactive payloads [1]. The para-substitution geometry ensures maximal steric accessibility of the alkyne for catalyst approach, as documented in Section 3 (Evidence Item 1). Procurement recommendation: choose the 98% purity grade (Leyan cat. 1682155) to minimize azide-scavenging impurities that could reduce CuAAC efficiency .

Sonogashira Cross-Coupling for Aryl-Alkyne Libraries

The terminal alkyne serves as a coupling partner in palladium-catalyzed Sonogashira reactions with aryl or vinyl halides, enabling rapid construction of extended conjugated systems for materials science or medicinal chemistry applications [2]. The cyclopropane-carbonitrile moiety remains intact under standard Sonogashira conditions (Pd catalyst, CuI co-catalyst, amine base), providing a stable scaffold for further elaboration [2]. Researchers should verify alkyne integrity post-reaction via IR spectroscopy (C≡C stretch at ~2100–2260 cm⁻¹) or ¹³C NMR.

Conformationally Restricted Scaffold for FBDD

The geminal cyclopropane-carbonitrile architecture imposes conformational restriction that can be exploited in fragment-based drug discovery to reduce entropic penalties upon target binding [3]. The nitrile group serves dual roles: as a hydrogen-bond acceptor and as a metabolic soft spot that can be monitored for CYP450-mediated hydration. The 4-ethynylphenyl moiety provides a vector for further functionalization via click chemistry, enabling fragment linking or elaboration strategies [1]. The compound's low molecular weight (167.21 g/mol) and modest lipophilicity (XLogP3 ~2.2 predicted) align with fragment-like physicochemical property guidelines [4].

Synthetic Intermediate for 11βHSD1 Inhibitor Programs

The WIPO PATENTSCOPE InChI Key search associates this compound with patent families from Incyte Corporation covering 11βHSD1 inhibitors and mineralocorticoid receptor antagonists [5]. While the exact role of CAS 869977-87-7 in these patents cannot be confirmed without full-text analysis, the association suggests potential utility as a synthetic intermediate in metabolic disease drug discovery programs targeting cortisol regulation [5]. Researchers pursuing 11βHSD1 or MR antagonist programs should evaluate whether this compound provides a strategic intermediate for accessing proprietary chemical space disclosed in Incyte's patent portfolio.

Application
Selection Property
Validation Focus
CuAAC Click Conjugation
Para-ethynyl steric accessibility; terminal alkyne identity
Alkyne integrity post-reaction; triazole formation efficiency
Sonogashira Cross-Coupling
Terminal alkyne as coupling partner; scaffold stability
Alkyne consumption; cyclopropane-carbonitrile intact confirmation
Fragment-Based Drug Design
Conformational restraint; low MW and XLogP3 profile
Target engagement; metabolic soft-spot monitoring
11βHSD1 Inhibitor Intermediate
Patent-associated scaffold; synthetic handle availability
Patent-full-text role confirmation; synthetic route compatibility

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